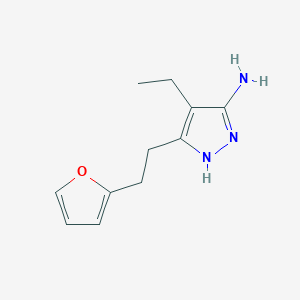![molecular formula C10H13NO5 B15301718 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. It is characterized by the presence of a furan ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the furan ring and carboxylic acid functionality. One common method involves the reaction of a furan derivative with a Boc-protected amino acid under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
化学反応の分析
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the reagents used.
科学的研究の応用
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
類似化合物との比較
- 4-{[(Tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Comparison: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C10H13NO5 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
InChIキー |
OSXUPNWBPRABPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=COC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)

![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)


![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)

![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)

